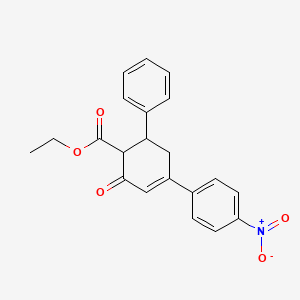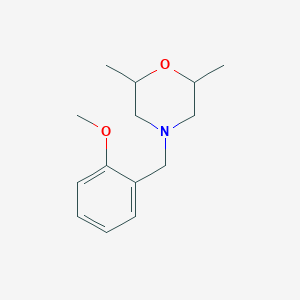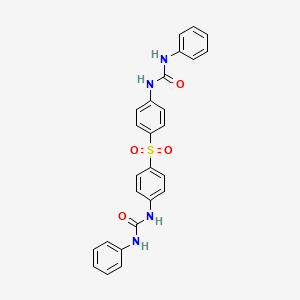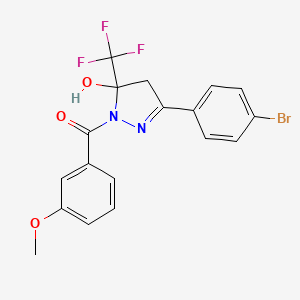![molecular formula C25H27N3O2 B4967261 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as MP-10, is a novel and potent synthetic compound that belongs to the piperidinecarboxamide class of drugs. MP-10 has been found to have potential therapeutic applications in the field of neuroscience and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in the regulation of various physiological processes, including calcium signaling, mitochondrial function, and protein folding. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to modulate the activity of sigma-1 receptors, leading to neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It has a high affinity for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders. However, the limitations of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide include its high cost and limited availability.
将来の方向性
There are several future directions for research on 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide. One potential direction is to further investigate its mechanism of action and its interaction with sigma-1 receptors. Another direction is to explore its potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurodegenerative disorders. Additionally, future research could focus on developing more efficient synthesis methods for 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide to make it more widely available for research purposes.
合成法
The synthesis of 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction between 4-methylbenzylamine and 4-(3-pyridinyloxy)benzaldehyde to produce the intermediate compound 4-(3-pyridinyloxy)phenyl)-4-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to produce the final product, 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide.
科学的研究の応用
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for sigma-1 receptors, which are expressed in various regions of the brain and are involved in a wide range of physiological processes. 1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-19-4-6-20(7-5-19)18-28-15-12-21(13-16-28)25(29)27-22-8-10-23(11-9-22)30-24-3-2-14-26-17-24/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINDTEXZTDVHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![N,N-bis[2-(allyloxy)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4967243.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)


![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)